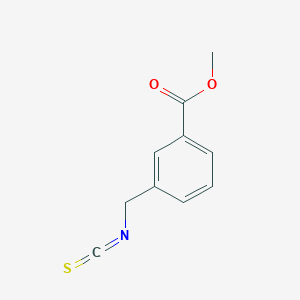

4-ethyl-1-phenyl-1H-1,2,3-triazole

Übersicht

Beschreibung

4-ethyl-1-phenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole, a class of heterocyclic compounds . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

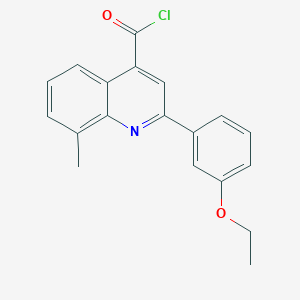

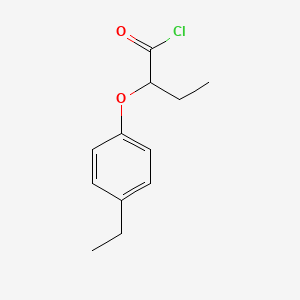

The molecular structure of 4-ethyl-1-phenyl-1H-1,2,3-triazole is characterized by a 1,2,3-triazole ring attached to a phenyl group and an ethyl group . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a common method for the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Wissenschaftliche Forschungsanwendungen

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and aromatic character .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry for the development of new materials .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry for the construction of complex structures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together .

Chemical Biology

1,2,3-triazoles are used in chemical biology for the study of biological systems .

Safety And Hazards

While specific safety and hazard information for 4-ethyl-1-phenyl-1H-1,2,3-triazole was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, some chemicals are considered hazardous by the OSHA Hazard Communication Standard and may be harmful if swallowed, cause serious eye irritation, or may damage fertility .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethyl-1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHFLRWZBPPLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-1-phenyl-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)

![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)